molecular formula C16H20O2 B15408629 5-Methyl-7-oxo-9-phenylnon-5-enal CAS No. 740816-31-3

5-Methyl-7-oxo-9-phenylnon-5-enal

Cat. No.: B15408629
CAS No.: 740816-31-3
M. Wt: 244.33 g/mol
InChI Key: POPHWIPYXYAJJN-UHFFFAOYSA-N
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Description

5-Methyl-7-oxo-9-phenylnon-5-enal is an organic compound with the CAS Registry Number 740816-31-3 and a molecular formula of C 16 H 20 O 2 , corresponding to a molecular weight of 244.33 g/mol . Its structure, as represented by the SMILES notation O=CCCC/C(=C/C(=O)CCc1ccccc1)/C, features multiple functional groups, including an aldehyde and a ketone, separated by an unsaturated carbon chain terminating in a phenyl group . This arrangement suggests potential as a versatile synthetic intermediate. Compounds with similar structural motifs, particularly those containing keto and aldehyde functionalities, are often investigated in synthetic chemistry for constructing complex molecules . For instance, research on alkenols with keto groups has demonstrated their utility in palladium-catalyzed diastereoselective oxidative cyclizations to form highly substituted tetrahydrofuran rings, which are core structures in many biologically active natural products . The presence of both oxo and aldehyde groups in this molecule makes it a potential candidate for tandem reactions, such as cyclization-redox relay processes, which can provide versatile side-chain functionalities for further derivatization . Furthermore, the phenylpyruvic acid framework highlights the relevance of such structures in studying tautomeric equilibria, which is a fundamental concept in medicinal chemistry . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

740816-31-3

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

5-methyl-7-oxo-9-phenylnon-5-enal

InChI

InChI=1S/C16H20O2/c1-14(7-5-6-12-17)13-16(18)11-10-15-8-3-2-4-9-15/h2-4,8-9,12-13H,5-7,10-11H2,1H3

InChI Key

POPHWIPYXYAJJN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCC1=CC=CC=C1)CCCC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct comparative studies on 5-Methyl-7-oxo-9-phenylnon-5-enal are scarce, the following compounds share partial structural motifs or functional applications, enabling indirect analysis:

Table 1: Key Features of Comparable Compounds

Compound Name Structural Features Applications/Use Cases Physical Properties
5-Methyl-7-oxo-9-phenylnon-5-enal α,β-unsaturated ketone, phenyl group, aliphatic chain Not explicitly reported Data unavailable
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran core, acetyloxy, sugar moiety, multiple hydroxyl groups Pharmacological research, reference standards Powder form
Methyl 5-oxopentanoate derivative Carbazole-quinoline hybrid, ester, oxo group, methoxyethoxyethyl chain Synthetic intermediate, materials chemistry Yellow solid (mp 119–121°C)

Key Comparisons

Functional Groups and Reactivity The α,β-unsaturated ketone in 5-Methyl-7-oxo-9-phenylnon-5-enal is a reactive site absent in 8-O-Acetylshanzhiside Methyl Ester, which instead emphasizes hydroxyl and acetyloxy groups. This difference suggests divergent synthetic utility: the former may participate in nucleophilic additions, while the latter is more suited for glycosylation or esterification reactions .

Pharmacological Potential 8-O-Acetylshanzhiside Methyl Ester is explicitly used in pharmacological research, likely due to its iridoid glycoside structure, which is common in bioactive natural products .

Synthetic Accessibility Compound 8 was synthesized with a moderate yield (59%) via methods applicable to complex heterocycles . By analogy, 5-Methyl-7-oxo-9-phenylnon-5-enal might require similar strategies, such as ketone oxidation or aldol condensation, though its specific pathway remains undocumented.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural integrity of 5-Methyl-7-oxo-9-phenylnon-5-enal?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to elucidate the carbon framework and substituent positions. For example, analogous hydantoin derivatives in catalogs specify melting points (199–201°C) as a benchmark for structural validation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (C₁₄H₁₆O₂) and detect isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using UV detection, particularly for conjugated enal systems prone to photodegradation .

Q. How should 5-Methyl-7-oxo-9-phenylnon-5-enal be stored to maintain stability?

  • Methodological Answer :

  • Store at -20°C under inert gas (e.g., argon) to prevent oxidation, as recommended for oxygen-sensitive analogs like 6-Methoxygramine .
  • Use amber glassware to minimize light exposure, given the compound’s α,β-unsaturated carbonyl group, which is susceptible to photochemical reactions.

Advanced Research Questions

Q. How can contradictions in bioactivity data for 5-Methyl-7-oxo-9-phenylnon-5-enal across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare experimental variables (e.g., receptor isoforms, assay conditions). For instance, single-receptor models (e.g., rat receptor I7) may conflict with heterologous systems due to receptor diversity, as observed in olfactory studies .
  • Orthogonal Validation : Pair functional assays (e.g., cAMP signaling) with binding studies (e.g., SPR) to confirm activity.
  • Multivariate Statistics : Use principal component analysis (PCA) to isolate confounding factors like solvent polarity or pH .

Q. What computational strategies predict the reactivity of 5-Methyl-7-oxo-9-phenylnon-5-enal in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrophilic sites (e.g., β-carbon of the enal) and frontier molecular orbitals to predict reaction pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.
  • QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. methyl groups) with reactivity trends observed in analogs like 5-Methyl-5-phenylhydantoin .

Q. What synthetic strategies minimize side-product formation during 5-Methyl-7-oxo-9-phenylnon-5-enal synthesis?

  • Methodological Answer :

  • Kinetic Control : Maintain low temperatures (-10°C to 0°C) during enal formation to favor kinetic over thermodynamic products.
  • Protecting Groups : Temporarily block the ketone moiety using tert-butyldimethylsilyl (TBS) groups, as seen in hydantoin syntheses .
  • In-Situ Monitoring : Use TLC or inline IR spectroscopy to terminate reactions at optimal conversion (e.g., 85–90%) and reduce aldol byproducts .

Q. How can structure-activity relationship (SAR) studies be designed for 5-Methyl-7-oxo-9-phenylnon-5-enal derivatives?

  • Methodological Answer :

  • Systematic Substitution : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and test bioactivity.
  • Crystallography : Resolve X-ray structures to correlate conformation (e.g., enal geometry) with activity, as done for fluorophenyl-indole derivatives .
  • Free-Wilson Analysis : Quantify contributions of substituents to biological activity using regression models .

Methodological Considerations for Data Contradictions

  • Temporal Effects : Short-term vs. long-term studies may yield opposing results, as seen in presenteeism research . For chemical stability, track degradation products over time using accelerated stability testing (40°C/75% RH).
  • Hybrid Modeling : Combine wet-lab data (e.g., receptor agonism profiles) with computational predictions to reconcile discrepancies, as demonstrated in odorant-receptor studies .

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